![molecular formula C8H11BrO2 B13457474 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{4-methyl-2-oxabicyclo[211]hexan-1-yl}ethan-1-one is a compound that features a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed under visible light irradiation with a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and acetone as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent and efficient production. The use of high-power LEDs for irradiation and continuous flow reactors can help in achieving the desired yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds, potentially serving as a bioisostere for ortho-substituted benzene rings.
Materials Science: The unique bicyclic structure can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and have been validated as bioisosteres of ortho- and meta-benzenes.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds and materials .
Propriétés
Formule moléculaire |
C8H11BrO2 |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3 |
Clé InChI |
GRSCLBTYXIDMRY-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(OC2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


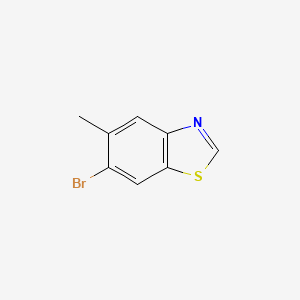
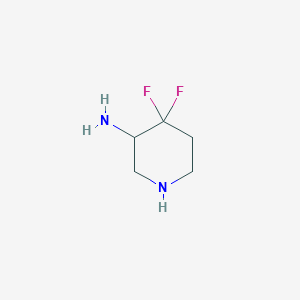
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
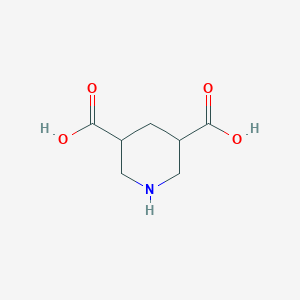
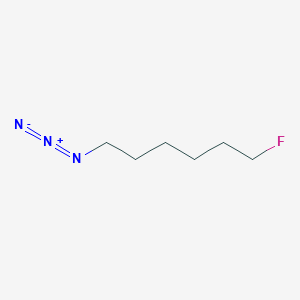
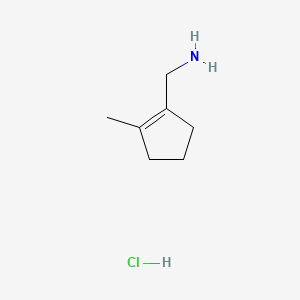
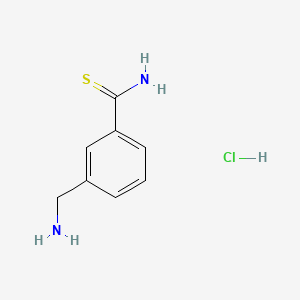
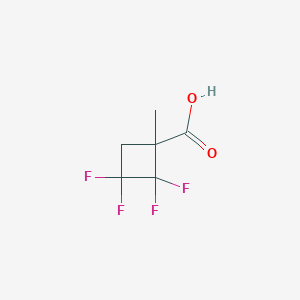
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
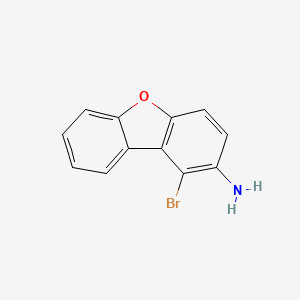

![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
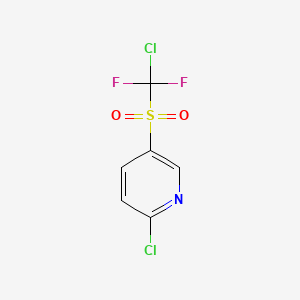
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
